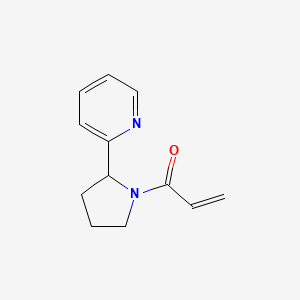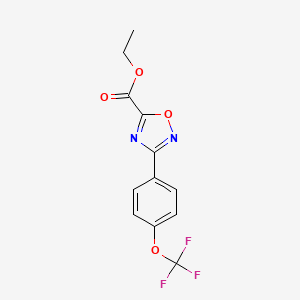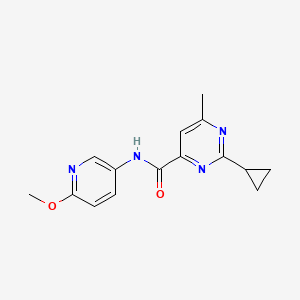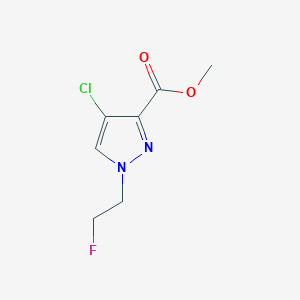
1-(2-Pyridin-2-ylpyrrolidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Pyridin-2-ylpyrrolidin-1-yl)prop-2-en-1-one, also known as PDP, is a chemical compound that has been a subject of scientific research due to its potential application in various fields. It is a pyridine derivative that is synthesized by a simple and efficient method.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of related compounds has led to the discovery of unexpected products under Claisen-Schmidt reaction conditions. Rusnac et al. (2020) studied the condensation reaction between 2-acetylpyridine and 2-formylpyridine, leading to compounds with potential applications in antibacterial and antifungal areas due to their moderate antifungal activity, especially against Cryptococcus neoformans (Rusnac, Maria Botnaru, N. Barba, P. Petrenko, Y. Chumakov, A. Gulea, 2020).
Material Science Applications
Li and Yong (2019) demonstrated how positional isomers of a related compound exhibit different phosphorescent colors and quantum yields, with reversible phosphorescent color switching in response to acid-base vapor stimuli. This presents a promising approach for synthesizing organic materials with dynamic functional properties (Li, Guo-Ping Yong, 2019).
Biological Activities
In the field of biological studies, Palmer et al. (2008) explored a series of 1H-pyrrolo[3,2-b]pyridines, finding some compounds to be potent inhibitors of the gastric acid pump. This establishes a foundation for developing new treatments targeting gastric acid secretion (Palmer, G. Münch, C. Brehm, P. Zimmermann, W. Buhr, M. Feth, W. Simon, 2008).
Catalysis and Chemical Reactions
Magubane et al. (2017) reported on the catalytic activity of Fe(II) and Ni(II) complexes with ligands derived from similar chemical structures for the asymmetric transfer hydrogenation of ketones. This highlights the utility of these complexes in catalysis, offering a pathway for the development of more efficient and selective chemical reactions (Magubane, M. Alam, S. Ojwach, O. Munro, 2017).
Propiedades
IUPAC Name |
1-(2-pyridin-2-ylpyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-12(15)14-9-5-7-11(14)10-6-3-4-8-13-10/h2-4,6,8,11H,1,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBKSBDBWBJMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyridin-2-ylpyrrolidin-1-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/no-structure.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)acetamide](/img/structure/B2817054.png)

![N-(2-Ethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2817059.png)
![6-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2817060.png)
![3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2817062.png)

![4-(Benzylthio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2817065.png)
![Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B2817066.png)
![2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine](/img/structure/B2817068.png)

![2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2817071.png)
